molecular formula C10H10FNO2 B12576793 Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate CAS No. 202859-08-3

Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B12576793
CAS No.: 202859-08-3
M. Wt: 195.19 g/mol
InChI Key: PBMNTKWQPYMDHA-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H10FNO2 It is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate typically involves the reaction of methyl 4-fluorocinnamate with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

202859-08-3

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3

InChI Key

PBMNTKWQPYMDHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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